molecular formula C19H21ClN2O3S B2393202 1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946222-12-4

1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2393202
CAS No.: 946222-12-4
M. Wt: 392.9
InChI Key: HTHDXOWPSBIRDO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic sulfonamide derivative featuring a 4-chlorophenyl group attached to the methanesulfonamide moiety and a propionyl (CH₂CH₂CO-) substituent on the 1-position of the tetrahydroquinoline ring.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDXOWPSBIRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and methanesulfonamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that the target compound may possess comparable activity.

Compound Microbial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of autoimmune diseases.

Neuroprotective Properties

Tetrahydroquinoline derivatives are noted for their neuroprotective effects. The compound may exert protective effects against neuronal cell death induced by oxidative stress. Preliminary studies show that it enhances cell viability in neuronal cultures exposed to neurotoxic agents.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The methanesulfonamide group may interact with enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may act on specific receptors that regulate neurotransmitter release and inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:

  • Psoriasis Treatment : A study demonstrated that a related compound significantly reduced psoriatic lesions in mouse models by modulating Th17 cell activity.
  • Rheumatoid Arthritis : Another investigation found that similar compounds effectively reduced joint inflammation and destruction in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Ring

The tetrahydroquinoline core is a common scaffold in sulfonamide derivatives. Key analogs include:

N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide (Compound 24)
  • Structure: Features a 2-oxo group on the tetrahydroquinoline ring.
  • Properties : Melting point 236–237°C.
  • Comparison : The absence of the 4-chlorophenyl group and propionyl substituent in Compound 24 reduces lipophilicity compared to the target compound. The 2-oxo group may enhance hydrogen bonding with CA active sites, improving inhibitory potency .
N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide (Compound 25)
  • Structure: 1-methyl and 2-oxo substituents on the tetrahydroquinoline.
  • Properties : Melting point 226–227°C.
  • Comparison : Methylation at the 1-position slightly lowers the melting point compared to Compound 24, indicating reduced crystallinity. The target compound’s propionyl group introduces greater steric bulk and lipophilicity, which may alter bioavailability or binding kinetics .

Trifluoromethanesulfonamide Derivatives

1,1,1-Trifluoro-N-(1-Isobutyl-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide (CAS 848080-35-3)
  • Structure : Trifluoromethanesulfonamide with a 1-isobutyl group.
  • Properties : Higher electronegativity due to the CF₃ group.
  • The isobutyl group adds significant hydrophobicity compared to the target compound’s propionyl substituent .
N-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-7-yl)-1,1,1-Trifluoromethanesulfonamide (CAS 848080-31-9)
  • Structure : 1-ethyl group and trifluoromethanesulfonamide.
  • Properties : Classified under HS code 29350090 (10% tariff) as a sulfonamide derivative .
  • Comparison : The ethyl group provides moderate lipophilicity, but the trifluoro group may reduce solubility in aqueous environments compared to the target compound’s 4-chlorophenyl moiety .

Aromatic Substitution Patterns: Chlorophenyl vs. Difluorophenyl

AVE-1625 (Drinabant)
  • Structure : N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)methanesulfonamide.
  • Activity: Cannabinoid receptor antagonist.
  • Comparison : The bis(4-chlorophenyl) and 3,5-difluorophenyl groups enhance aromatic stacking interactions with receptors. In contrast, the target compound’s single 4-chlorophenyl group may reduce receptor affinity but improve selectivity for other targets .

Physicochemical and Pharmacokinetic Trends

Compound Substituents (Tetrahydroquinoline) Sulfonamide Group Melting Point (°C) Notable Activity
Target Compound 1-Propionyl 4-Chlorophenyl N/A Hypothesized enzyme inhibition
Compound 24 2-Oxo Methanesulfonamide 236–237 Carbonic anhydrase inhibition
Compound 25 1-Methyl, 2-Oxo Methanesulfonamide 226–227 Carbonic anhydrase inhibition
CAS 848080-35-3 1-Isobutyl Trifluoromethanesulfonamide N/A N/A
AVE-1625 Bis(4-chlorophenyl)methyl, azetidinyl 3,5-Difluorophenyl N/A Cannabinoid receptor antagonism

Preparation Methods

Borrowing Hydrogen Methodology

The borrowing hydrogen methodology offers a straightforward and atom-efficient approach for the construction of the 1,2,3,4-tetrahydroquinoline scaffold. This methodology utilizes a one-pot cascade reaction starting from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by transition metal complexes. A notable example employs manganese(I) PN3 pincer complex as a catalyst to selectively form 1,2,3,4-tetrahydroquinolines under controlled conditions. The reaction proceeds through catalytic dehydrogenation of an alcohol to form a carbonyl compound, followed by imine formation, and subsequent hydrogenation to complete the borrowing hydrogen cycle.

The choice of base significantly influences the reaction outcome. When using KOtBu at 140°C, 2-phenylquinoline derivatives are preferentially formed. However, a combination of KH and KOH at 120°C favors the formation of 2-phenyl-1,2,3,4-tetrahydroquinoline derivatives. This strategy provides an atom-efficient pathway with water as the only byproduct, eliminating the need for additional reducing agents.

Cyclization Methods for Tetrahydroquinoline Formation

Alternative cyclization approaches involve the reaction of appropriate aniline derivatives with cyclizing agents. As documented in patent literature, the cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid can be performed using a combination of phosphorus pentoxide and methanesulfonic acid. The reaction is typically carried out under heating at 50-120°C, preferably at 65-75°C, for approximately 2-4 hours with continuous stirring.

A particularly effective method involves the use of organic sulfonic acids in the cyclization reaction:

Reaction Component Quantity
Organic sulfonic acid 15-40 equivalents (preferably 20-30)
Temperature 50-120°C (preferably 65-75°C)
Reaction time 15 minutes - 7 hours (preferably 2-4 hours)

Table 1: Optimal conditions for tetrahydroquinoline synthesis via cyclization

N-Propionylation of Tetrahydroquinolines

Direct Acylation Methods

The installation of the propionyl group at the nitrogen position of the tetrahydroquinoline can be achieved through direct acylation using propionyl chloride or propionic anhydride. Based on general acylation protocols for nitrogen heterocycles, the reaction typically proceeds in the presence of base such as triethylamine or pyridine in appropriate solvents like dichloromethane or tetrahydrofuran.

For N-acylation of tetrahydroquinolines, the literature describes several effective approaches:

  • Reaction with acyl chlorides in the presence of bases like diisopropylethylamine in solvents such as toluene, 1,4-dioxane, or dimethylformamide.

  • Activation of the amine with carbonylating agents such as carbonyldiimidazole, followed by reaction with propionic acid.

  • Direct reaction with acid anhydrides in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

Alternative Acylation Strategies

When direct acylation proves challenging, alternative strategies can be employed. The literature documents methods involving:

  • Reaction with propionyl isocyanate to form the corresponding N-propionyl derivatives.

  • Mitsunobu-type reactions with propionic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Use of coupling agents such as carbodiimides (EDC, DCC) to facilitate amide bond formation with propionic acid.

For sensitive substrates, milder acylation methods may be preferred. The use of propionic acid activated with 2,4,6-trimethyl-pyrylium tetrafluoroborate represents one such approach documented for heterocyclic amines.

Synthesis of Aryl Methanesulfonamides

Direct Sulfonamide Formation

The methanesulfonamide functionality can be introduced through reaction of a primary amine with methanesulfonyl chloride. For the synthesis of N-(tetrahydroquinolin-7-yl) methanesulfonamides, the following procedure has been reported in the literature:

  • Dissolve the tetrahydroquinoline derivative in an appropriate solvent such as pyridine.
  • Add methanesulfonyl chloride dropwise with ice-cooling.
  • Stir the reaction mixture at room temperature (20-25°C) for approximately 1 hour.
  • Work up by introducing the reaction mixture into a mixture of ethyl acetate and water.
  • Separate the organic layer, wash with dilute hydrochloric acid and saturated aqueous sodium chloride solution.
  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.
  • Purify by recrystallization or column chromatography.

The yield of N-methanesulfonylated products can be quite high, with literature reporting yields of 91.9% for similar structures.

Selective 4-Chlorobenzyl Sulfonamide Synthesis

The preparation of 1-(4-chlorophenyl)methanesulfonamide derivatives requires an additional step to incorporate the 4-chlorobenzyl moiety. This can be achieved by:

  • Preparation of 1-(4-chlorophenyl)methanesulfonyl chloride from 4-chlorophenylacetic acid through chlorosulfonation.

  • Reaction of the sulfonyl chloride with the amino-functionalized tetrahydroquinoline to form the desired sulfonamide linkage.

Alternatively, a more general procedure for the synthesis of N-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)carbamoyl)benzenesulfonamides involves treating 7-amino-3,4-dihydroquinolin-2(1H)-one with appropriate isocyanates/isothiocyanates in dry dimethylformamide. This methodology could be adapted for the synthesis of the target compound by using a suitably functionalized isocyanate derivative.

Proposed Synthetic Routes for 1-(4-Chlorophenyl)-N-(1-Propionyl-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide

Route A: Sequential Functionalization Approach

This approach involves the sequential construction and functionalization of the tetrahydroquinoline core:

  • Synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline via cyclization methods.
  • N-propionylation of the tetrahydroquinoline nitrogen using propionyl chloride.
  • Reduction of the nitro group to an amine using iron powder or catalytic hydrogenation.
  • Reaction of the resulting 7-amino-1-propionyl-1,2,3,4-tetrahydroquinoline with 1-(4-chlorophenyl)methanesulfonyl chloride.
Step Reagents/Conditions Expected Yield
1 P2O5, methanesulfonic acid, 70°C, 3h 70-85%
2 Propionyl chloride, Et3N, DCM, 0°C to rt, 4h 80-90%
3 Fe, NH4Cl, EtOH/H2O, 80°C, 2h 75-85%
4 1-(4-chlorophenyl)methanesulfonyl chloride, pyridine, 0°C to rt, 12h 65-75%

Table 2: Proposed conditions for Route A

Route B: Convergent Synthesis Approach

This approach involves the parallel preparation of key intermediates followed by their coupling:

  • Synthesis of 7-amino-1,2,3,4-tetrahydroquinoline via borrowing hydrogen methodology.
  • Preparation of 1-(4-chlorophenyl)methanesulfonamide derivative.
  • Coupling of these intermediates to form 1-(4-chlorophenyl)-N-(1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide.
  • N-propionylation of the tetrahydroquinoline nitrogen.

This route offers the advantage of more flexibility in the order of transformations, potentially allowing optimization of challenging steps.

Route C: Protected Intermediate Approach

This approach utilizes protecting group strategies to enable selective functionalization:

  • Synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline.
  • Protection of the tetrahydroquinoline nitrogen using a removable protecting group (e.g., Boc).
  • Reduction of the nitro group and subsequent reaction with 1-(4-chlorophenyl)methanesulfonyl chloride.
  • Deprotection of the nitrogen, followed by propionylation.

This route may be particularly advantageous when direct N-propionylation of substrates bearing sensitive functional groups proves challenging.

Analytical Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for confirming the identity of this compound. Based on similar compounds, the following characteristic signals would be expected:

¹H NMR (400 MHz, DMSO-d6): δ 0.90-1.00 (3H, t, CH3CH2CO), 1.70-1.90 (2H, m, CH2CH2CH2), 2.30-2.50 (4H, m, CH3CH2CO, CH2CH2N), 3.65-3.80 (2H, t, CH2N), 4.20-4.40 (2H, s, ArCH2SO2), 6.80-7.10 (3H, m, ArH), 7.40-7.60 (4H, m, ArH), 10.0-10.2 (1H, s, NH).

¹³C NMR (100 MHz, DMSO-d6): δ 8.5 (CH3CH2CO), 21.5 (CH2CH2CH2), 26.5 (CH2CH2N), 38.5 (ArCH2SO2), 43.5 (CH2N), 57.5 (CH3CH2CO), 106-140 (aromatic carbons), 172.0 (C=O).

Mass Spectrometry

Mass spectrometric analysis would be expected to show the following key features:

  • Molecular ion peak [M]+ corresponding to C19H21ClN2O3S (m/z 392.0)
  • Fragment ions corresponding to loss of the propionyl group [M-C3H5O]+ (m/z 349.0)
  • Fragment corresponding to the 4-chlorobenzyl moiety (m/z 125.0)

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching: 3250-3300 cm⁻¹
  • C=O stretching (amide): 1630-1650 cm⁻¹
  • SO2 asymmetric stretching: 1320-1340 cm⁻¹
  • SO2 symmetric stretching: 1140-1160 cm⁻¹
  • C-Cl stretching: 740-760 cm⁻¹

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step routes, including:

  • Step 1: Preparation of the tetrahydroquinoline scaffold via cyclization or reductive amination .
  • Step 2: Introduction of the propionyl group at the 1-position using acylating agents (e.g., propionyl chloride) under inert conditions .
  • Step 3: Sulfonamide coupling via reaction of the amine with 4-chlorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Optimization Tips:
  • Use protecting groups (e.g., Boc) to prevent side reactions during acylation .
  • Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with NMR spectroscopy (e.g., 1^1H/13^{13}C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • High-Performance Liquid Chromatography (HLC) with UV detection (≥95% purity threshold) .
    • Mass Spectrometry (MS) for molecular weight confirmation .
  • Structural Confirmation:
    • X-ray Crystallography using programs like SHELXL for refining crystal structures and resolving stereochemistry .
    • 2D NMR Techniques (e.g., COSY, HSQC) to assign proton and carbon environments .

Q. What are the key reactivity patterns of the sulfonamide and tetrahydroquinoline moieties in this compound?

Methodological Answer:

  • Sulfonamide Reactivity:
    • Susceptible to nucleophilic substitution at the sulfonyl group (e.g., hydrolysis under acidic/basic conditions) .
    • Participate in hydrogen bonding with biological targets, influencing pharmacokinetics .
  • Tetrahydroquinoline Reactivity:
    • Oxidation of the tetrahydroquinoline ring to quinoline derivatives under strong oxidizing agents (e.g., KMnO4_4) .
    • Propionyl group undergoes hydrolysis to carboxylic acid in aqueous basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Control Experiments:
    • Validate assay conditions using reference compounds (e.g., known enzyme inhibitors) .
    • Test for off-target effects via counter-screening assays .
  • Statistical Approaches:
    • Apply dose-response curve analysis (e.g., IC50_{50} determination) to distinguish true activity from noise .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-verify results .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Core Modifications:
    • Vary substituents on the 4-chlorophenyl group (e.g., replace Cl with F or CF3_3) to assess electronic effects .
    • Modify the propionyl group (e.g., replace with cyclopropanecarbonyl) to study steric impacts .
  • Biological Testing:
    • Compare analogs in enzymatic inhibition assays (e.g., COX-2 or kinase targets) .
    • Use molecular docking to predict binding modes and guide synthetic priorities .

Q. How can crystallographic data address challenges in confirming the compound’s stereochemistry?

Methodological Answer:

  • Data Collection:
    • Grow single crystals via vapor diffusion (e.g., using dichloromethane/hexane mixtures) .
  • Refinement:
    • Use SHELXL for high-resolution refinement, particularly for resolving twinned crystals or disordered atoms .
    • Validate hydrogen bonding networks and torsional angles to confirm the propionyl group’s conformation .

Q. What methodologies are suitable for studying this compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME:
    • LogP Determination via shake-flask method to assess lipophilicity .
    • Metabolic Stability: Incubate with liver microsomes and quantify degradation via LC-MS .
  • In Vivo Studies:
    • Perform plasma protein binding assays (e.g., equilibrium dialysis) to estimate free drug concentration .

Q. How can researchers design experiments to probe synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination Index (CI) Analysis:
    • Use the Chou-Talalay method to calculate CI values from dose-response matrices .
    • Test combinations with standard drugs (e.g., cisplatin in cancer models) .
  • Mechanistic Studies:
    • Perform transcriptomic profiling (e.g., RNA-seq) to identify pathways affected by synergy .

Q. What computational approaches are effective for predicting off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate binding to homologous proteins (e.g., other sulfonamide-binding enzymes) .
  • Pharmacophore Modeling:
    • Generate models using MOE or Schrödinger to screen for unintended targets .
  • Machine Learning:
    • Train models on ToxCast databases to predict toxicity profiles .

Q. How can discrepancies in cytotoxicity data between 2D and 3D cell models be addressed?

Methodological Answer:

  • Model Validation:
    • Compare IC50_{50} values in monolayer (2D) vs. spheroid (3D) cultures using standardized protocols .
  • Mechanistic Insight:
    • Use confocal microscopy to assess drug penetration in 3D models .
    • Measure hypoxia markers (e.g., HIF-1α) to contextualize 3D-specific resistance .

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